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Introduction
Tenascin-C (TNC), also known as hexabrachion, is a large, oligomeric extracellular matrix

glycoprotein involved in a wide range of biological processes, including tissue development and

remodeling, wound healing, and cancer progression.[1][2] Its expression is often upregulated in

pathological conditions, making it a significant biomarker and therapeutic target.[1][2] Accurate

quantification and characterization of Tenascin-C are crucial for research and drug

development. These application notes provide detailed information and protocols for the use of

purified Tenascin-C as an analytical standard.

Due to alternative splicing of the mRNA, Tenascin-C exists in multiple isoforms with varying

numbers of fibronectin type III domains.[3] Furthermore, it is a heavily glycosylated protein.[4]

These factors lead to considerable heterogeneity, with monomeric molecular weights ranging

from 180 to over 300 kDa.[3] The analytical standard should ideally be a well-characterized

isoform, and users should be aware of the specific isoform they are working with.

Physicochemical Properties and Specifications
A Tenascin-C analytical standard should be a highly purified and well-characterized

preparation. The following table summarizes key properties and typical specifications.
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Property Specification Method of Determination

Source

Recombinant human Tenascin-

C expressed in a mammalian

cell line (e.g., HEK293, CHO)

or purified from a human cell

line known to express TNC

(e.g., U-251 glioblastoma

cells).[5][6]

Documentation of origin

Purity

≥95% as determined by SDS-

PAGE under reducing

conditions.

SDS-PAGE with Coomassie or

silver staining

Identity
Confirmed by Western Blotting

and/or Mass Spectrometry.

Western Blot, Mass

Spectrometry (Peptide

Mapping)

Concentration

Accurately determined by UV-

Vis spectrophotometry at 280

nm using the molar extinction

coefficient.

UV-Vis Spectrophotometry

Theoretical Molecular Weight

(Full-Length, Unmodified)

243.6 kDa (based on UniProt

accession P24821)

Calculated from the amino acid

sequence

Apparent Molecular Weight

(SDS-PAGE)

Varies by isoform and

glycosylation, typically in the

range of 190-300 kDa for a

single subunit under reducing

conditions.[7] The hexameric

form is >1,000 kDa on non-

reducing gels.[7]

SDS-PAGE

Theoretical Molar Extinction

Coefficient (at 280 nm)

225,180 M⁻¹cm⁻¹ (calculated

from the amino acid sequence

of UniProt P24821, assuming

all Cys residues are reduced).

This value does not account

for glycosylation.

ProtParam tool based on

amino acid sequence[8][9]
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Storage

Store at -70°C for long-term

storage. For short-term use,

aliquot and store at -20°C.

Avoid repeated freeze-thaw

cycles.[10]

Stability studies

Formulation

Typically supplied as a frozen

liquid in a buffered solution

such as PBS.

Certificate of Analysis

Experimental Protocols
Determination of Tenascin-C Concentration
Accurate concentration determination is critical for the use of Tenascin-C as a standard.

Protocol: UV-Vis Spectrophotometry

Blank Measurement: Use the formulation buffer of the Tenascin-C standard to zero the

spectrophotometer at 280 nm.

Sample Measurement: Measure the absorbance of the Tenascin-C solution at 280 nm.

Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 -

1.0). Dilute the sample with the formulation buffer if necessary.

Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:

Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)

Molar Extinction Coefficient (ε): 225,180 M⁻¹cm⁻¹ (theoretical value for the unmodified full-

length protein).

Path Length (l): Typically 1 cm.

To calculate the concentration in mg/mL:

Concentration (mg/mL) = (Absorbance × Molecular Weight) / (Molar Extinction Coefficient ×

Path Length)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.origene.com/catalog/antibodies/primary-antibodies/ta309913-tenascin-c-tnc-mouse-monoclonal-antibody-clone-id-4c8ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3339230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight (MW): 243,600 g/mol (theoretical value for the unmodified full-length

protein).

Note: The theoretical extinction coefficient and molecular weight are based on the amino acid

sequence and do not account for post-translational modifications like glycosylation. For highly

accurate quantification, it is recommended to determine the extinction coefficient

experimentally for the specific Tenascin-C standard being used.

Purity Assessment by SDS-PAGE
Protocol: SDS-Polyacrylamide Gel Electrophoresis

Sample Preparation: Prepare samples of the Tenascin-C standard at a concentration of

approximately 1 mg/mL. For reducing conditions, add a reducing agent (e.g., DTT or β-

mercaptoethanol) to the loading buffer and heat the samples at 95-100°C for 5 minutes. For

non-reducing conditions, omit the reducing agent and heating step.

Gel Electrophoresis: Load 10-20 µg of the prepared samples onto a 4-12% Tris-Glycine

polyacrylamide gel. Run the gel according to the manufacturer's instructions.

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein

bands.

Analysis: Under reducing conditions, the major band should correspond to the expected

apparent molecular weight of the Tenascin-C monomer (190-300 kDa, depending on the

isoform and glycosylation). The purity can be estimated by densitometry of the stained gel.

Under non-reducing conditions, the hexameric form will be observed at a very high molecular

weight, likely not entering the resolving gel.

Identity Confirmation by Western Blot
Protocol: Western Blotting

SDS-PAGE and Transfer: Separate the Tenascin-C standard by SDS-PAGE as described

above. Transfer the proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3339230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

human Tenascin-C overnight at 4°C. The antibody should recognize a constitutive domain of

Tenascin-C if total Tenascin-C is to be detected.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and

image the blot. A specific band at the expected molecular weight confirms the identity of

Tenascin-C.

Quantification by ELISA
The Tenascin-C analytical standard is used to generate a standard curve for the quantification

of Tenascin-C in unknown samples.

Protocol: Sandwich ELISA

Coating: Coat a 96-well plate with a capture antibody specific for Tenascin-C overnight at

4°C.

Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

Standard Curve Preparation: Prepare a serial dilution of the Tenascin-C analytical standard

in a suitable assay buffer. A typical concentration range is 0.1 ng/mL to 100 ng/mL.

Sample and Standard Incubation: Add the prepared standards and unknown samples to the

wells and incubate for 2 hours at room temperature.

Detection Antibody Incubation: Add a biotinylated detection antibody specific for a different

epitope on Tenascin-C and incubate for 1-2 hours at room temperature.

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at

room temperature.
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Substrate Development: Add a TMB substrate solution and incubate in the dark until a color

develops.

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

Measurement: Read the absorbance at 450 nm.

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of

the Tenascin-C standards. Use the standard curve to determine the concentration of

Tenascin-C in the unknown samples.

Handling and Storage
Long-term Storage: For long-term storage, the Tenascin-C analytical standard should be

stored at -70°C.

Short-term Storage: For short-term use, it is recommended to aliquot the standard into

single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10]

Freeze-Thaw Cycles: Repeated freezing and thawing can lead to protein aggregation and

degradation.[9][11] Minimize the number of freeze-thaw cycles.

Thawing: Thaw the standard on ice or at 2-8°C. Once thawed, keep the solution on ice.
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Caption: Workflow for the preparation and application of a Tenascin-C analytical standard.
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Caption: Simplified overview of some Tenascin-C signaling interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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